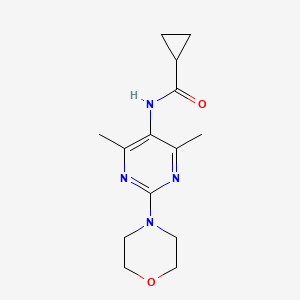
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide, commonly known as BTA, is a chemical compound that has gained significant attention in the scientific research community due to its unique properties. This compound has been synthesized using various methods and has been found to have potential applications in various fields, including material science, biochemistry, and pharmaceuticals.
作用機序
The mechanism of action of BTA involves its ability to bind to metal ions and enzymes, inhibiting their activity. BTA has been found to bind to the active site of enzymes, preventing substrate binding and catalytic activity. BTA also binds to metal ions, preventing their oxidation and reducing their reactivity.
Biochemical and Physiological Effects:
BTA has been found to have various biochemical and physiological effects. In biochemistry, BTA has been shown to inhibit the activity of enzymes involved in cancer cell proliferation and metastasis. BTA has also been found to inhibit the activity of enzymes involved in inflammation and oxidative stress. In physiology, BTA has been shown to have neuroprotective effects and to improve cognitive function.
実験室実験の利点と制限
BTA has several advantages as a research tool, including its ability to inhibit the activity of enzymes and metal ions, its solubility in water and organic solvents, and its stability under various conditions. However, BTA also has limitations, including its potential toxicity and the need for further studies to determine its optimal concentration and duration of treatment.
将来の方向性
There are several future directions for research on BTA, including its potential use as an anti-cancer agent, its application in drug delivery systems, and its use in the development of new materials. Further studies are needed to determine the optimal concentration and duration of treatment for BTA, as well as its potential toxicity and side effects. Additionally, studies on the mechanism of action of BTA and its interactions with enzymes and metal ions are needed to fully understand its potential applications.
合成法
BTA can be synthesized using various methods, including the reaction of 4-methylbenzenesulfonyl chloride with 1H-1,2,3-benzotriazole in the presence of a base. Another method involves the reaction of 4-methylbenzenesulfonyl chloride with 1H-1,2,3-benzotriazole in the presence of a copper catalyst. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
BTA has been extensively studied for its potential applications in various fields. In material science, BTA has been used as a corrosion inhibitor for metals, including copper and aluminum. In biochemistry, BTA has been found to inhibit the activity of various enzymes, including proteases and kinases. BTA has also been studied for its potential use as an anti-cancer agent and as a drug delivery system.
特性
IUPAC Name |
N-(benzotriazol-1-ylmethyl)-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-11-6-8-12(9-7-11)21(19,20)15-10-18-14-5-3-2-4-13(14)16-17-18/h2-9,15H,10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OMGZSROCAHTAFH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCN2C3=CC=CC=C3N=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1H-1,2,3-Benzotriazol-1-ylmethyl)-4-methylbenzene-1-sulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-[(5-Cyclohexyl-1,2,4-oxadiazol-3-yl)methoxy]-3-(hydroxymethyl)benzaldehyde](/img/structure/B2841452.png)

![2-(4-fluorophenyl)-N-(5-oxido-2-phenyl-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2841456.png)





![1-[4-(5-Chloropyrimidin-2-yl)oxypiperidin-1-yl]-4,4,4-trifluorobutan-1-one](/img/structure/B2841469.png)
![1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-3-((3-methylbenzyl)thio)pyrazin-2(1H)-one](/img/structure/B2841470.png)



![4-[2-(3,5-diaminopyrazol-4-ylidene)hydrazinyl]benzoic Acid](/img/structure/B2841475.png)